molecular formula C12H15NO4 B2787412 Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate CAS No. 1178351-45-5

Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate

Cat. No.: B2787412
CAS No.: 1178351-45-5
M. Wt: 237.255
InChI Key: DDIJIEQEMYOTGQ-UHFFFAOYSA-N
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Description

Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate is a chemical compound for research and experimental purposes only; it is not for diagnostic or therapeutic use. This oxalamic acid ester derivative belongs to a class of compounds studied for their potential in medicinal chemistry and drug discovery. Compounds with similar structural motifs, particularly those containing methoxybenzyl and piperazine groups, are being actively investigated for their anticancer properties. For instance, research on novel 2-aminobenzothiazole derivatives has shown that such structures can exhibit potent antiproliferative activity against lung cancer (A549) and breast cancer (MCF-7) cell lines . The mechanism of action for these related compounds often involves the inhibition of key enzymatic pathways involved in cancer cell proliferation, such as the PI3K/AKT/mTOR signaling network . The 3-methoxybenzyl moiety is a common pharmacophore in medicinal chemistry, suggesting this compound may serve as a valuable synthetic intermediate or building block for developing potential kinase inhibitors or other biologically active molecules. Researchers can utilize this product in the synthesis of more complex target compounds or for screening in biological assays. Please refer to the product's Certificate of Analysis for specific data on purity and characterization.

Properties

IUPAC Name

ethyl 2-[(3-methoxyphenyl)methylamino]-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-3-17-12(15)11(14)13-8-9-5-4-6-10(7-9)16-2/h4-7H,3,8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIJIEQEMYOTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 3-methoxybenzylamine with ethyl chloroacetate under basic conditions. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced forms of the compound.

  • Substitution: Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate has several scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells.

Comparison with Similar Compounds

  • Ethyl 2-((2-methoxybenzyl)amino)-2-oxoacetate

  • Ethyl 2-((4-methoxybenzyl)amino)-2-oxoacetate

  • Ethyl 2-((3-hydroxybenzyl)amino)-2-oxoacetate

Uniqueness: Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate is unique due to the presence of the 3-methoxybenzyl group, which imparts specific chemical and biological properties that differentiate it from other similar compounds.

Biological Activity

Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate is a compound with a complex structure that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, empirical studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound features an ethyl ester linked to a methoxybenzyl amino group. Its molecular formula is C12H15N1O4C_{12}H_{15}N_{1}O_{4}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen. The methoxy group enhances its lipophilicity and may contribute to its biological activity.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory and cancer pathways. This inhibition can lead to reduced proliferation of cancer cells and modulation of inflammatory responses.
  • Signaling Pathways : It has been suggested that this compound can influence the NF-κB signaling pathway, which plays a crucial role in regulating immune response and cell survival.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against various bacterial strains, suggesting potential as an antimicrobial agent.

Anticancer Potential

Recent research highlights the compound's anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, leading to decreased cell viability. For instance, a related compound demonstrated significant antitumor effects against Ehrlich Ascites Carcinoma (EAC) cells in mice, with complete inhibition of tumor growth observed . This suggests that this compound may possess similar properties.

Study on Antitumor Activity

A study focused on the antitumor effects of structurally related compounds revealed promising results. The compound was tested in EAC-bearing mice, where it significantly reduced tumor cell viability and enhanced antioxidant activity without causing harm to liver or kidney functions. Histopathological examinations confirmed the absence of toxic effects on these organs .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylateCoumarin moietyAntitumor, antioxidant
Ethyl 2-benzothiazolyl acetateBenzothiazole coreModerate anticancer activity
Ethyl 4-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acidPyrazole structureAntimicrobial

This table illustrates that while many derivatives exhibit promising biological activities, this compound's unique combination of functional groups may enhance its solubility and overall efficacy compared to simpler analogs.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate, and how can reaction yields be optimized?

  • Methodology : The synthesis typically involves coupling 3-methoxybenzylamine with ethyl oxalyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C). Yield optimization requires precise stoichiometric ratios, inert atmospheres to prevent oxidation, and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Reaction progress should be monitored using TLC or HPLC .
  • Data Note : Yields vary (45–78%) depending on solvent polarity and temperature control. Lower temperatures reduce side products like hydrolyzed oxoacetate derivatives .

Q. How can structural characterization of this compound be performed to confirm purity and identity?

  • Methodology :

  • NMR : ¹H/¹³C NMR to verify methoxybenzyl protons (δ 3.8–4.2 ppm for OCH₃) and oxoacetate carbonyl signals (δ 165–170 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 280.1052 (C₁₂H₁₄NO₅).
  • X-ray Crystallography : For unambiguous confirmation of the amide bond geometry and methoxy group orientation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. no activity) for derivatives of this compound?

  • Methodology :

  • Assay Standardization : Use consistent cell lines (e.g., S. aureus ATCC 25923 for antimicrobial tests) and control for solvent effects (DMSO concentrations ≤1%).
  • SAR Studies : Modify the methoxy group position (para vs. meta) or replace it with halogens (Cl, F) to assess electronic effects on bioactivity .
    • Data Analysis : Contradictions may arise from differences in bacterial membrane permeability or efflux pump expression. Compare MIC values with logP calculations to evaluate lipophilicity-activity relationships .

Q. How can computational modeling predict the compound’s interaction with enzyme targets (e.g., cyclooxygenase-2)?

  • Methodology :

  • Docking Simulations : Use AutoDock Vina with PDB ID 5KIR (COX-2 structure). Focus on hydrogen bonding between the oxoacetate carbonyl and Arg120/Val523 residues.
  • MD Simulations : Assess stability of the methoxybenzyl group in hydrophobic pockets over 100 ns trajectories (GROMACS/AMBER).
    • Validation : Correlate binding affinity (ΔG) with experimental IC₅₀ values from enzyme inhibition assays .

Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology :

  • Catalyst Screening : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (BINOL-derived ligands) to control stereochemistry.
  • Process Optimization : Switch from batch to flow chemistry for better temperature control and reduced racemization. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) .

Data Contradiction Analysis

Q. Why do some studies report instability of the oxoacetate moiety under acidic conditions, while others do not?

  • Resolution : Stability depends on the protonation state of the amide nitrogen. At pH < 4, protonation induces electron-withdrawing effects, accelerating ester hydrolysis. Use buffered conditions (pH 6–7) during biological assays to prevent degradation .
  • Supporting Data : Half-life at pH 2.0 is <1 hour vs. >24 hours at pH 7.4 (LC-MS tracking) .

Tables for Key Data

Property Value/Observation Reference
Synthetic Yield (Optimal) 78% (Et₃N, CH₂Cl₂, 0°C)
LogP (Predicted) 1.92 (Schrödinger QikProp)
Antimicrobial MIC 32 µg/mL (S. aureus)
Enzyme Inhibition (COX-2) IC₅₀ = 8.7 µM

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